molecular formula C9H10ClF2N B8009109 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride

Cat. No.: B8009109
M. Wt: 205.63 g/mol
InChI Key: QKYMZCLAGAWDJT-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 g/mol . It is a cyclopropane derivative with two fluorine atoms attached to the phenyl ring, making it a fluorinated amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. One common method involves the use of a cyclopropanation reaction, where a difluorophenyl precursor is reacted with a suitable cyclopropane-forming reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification and crystallization steps to obtain the hydrochloride salt. The process may be optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols .

Scientific Research Applications

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. As a conformationally restricted phenethylamine, it may interact with neurotransmitter receptors or enzymes, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)cyclopropanamine
  • 1-(3,4-Difluorophenyl)cyclopropanamine
  • 1-(2,6-Dichlorophenyl)cyclopropanamine

Uniqueness

1-(2,6-Difluorophenyl)cyclopropanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(2,6-difluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYMZCLAGAWDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=C2F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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